molecular formula C13H17ClF3N B1423355 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride CAS No. 1354952-47-8

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride

Cat. No.: B1423355
CAS No.: 1354952-47-8
M. Wt: 279.73 g/mol
InChI Key: PUURXKPXBANRJP-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is a fluorinated azepane derivative characterized by a seven-membered azepane ring substituted with a 2-(trifluoromethyl)phenyl group at the second position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. This compound is cataloged under reference code 10-F675325 by CymitQuimica, highlighting its role as a specialized fluorinated building block in drug discovery .

The trifluoromethyl group (–CF₃) imparts high electronegativity and lipophilicity, which can influence binding affinity to biological targets, metabolic stability, and bioavailability. Such properties are critical in designing central nervous system (CNS) agents, enzyme inhibitors, or receptor modulators.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]azepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-7-4-3-6-10(11)12-8-2-1-5-9-17-12;/h3-4,6-7,12,17H,1-2,5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUURXKPXBANRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride typically involves the reaction of 2-(Trifluoromethyl)benzyl chloride with azepane in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted azepane compounds.

Scientific Research Applications

Chemical Reactions

This compound is versatile in chemical reactivity and can undergo various reactions:

  • Oxidation : Converts to corresponding N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to amine derivatives using lithium aluminum hydride or sodium borohydride.
  • Substitution : The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Chemistry

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and develop new compounds with desired properties.

Biology

In biological research, this compound is studied for its potential biological activity . Preliminary findings suggest interactions with various biomolecules, making it a candidate for further investigation into its pharmacological properties.

Medicine

Research indicates that this compound may have potential therapeutic applications:

  • Antidepressant Potential : Some derivatives have shown promise in exhibiting antidepressant effects, potentially offering alternatives to existing treatments.
  • Neuroprotective Effects : Investigations into its neuroprotective properties suggest it may stabilize microtubules and reduce tau pathology in models of neurodegenerative diseases.
  • Anticancer Activity : Initial studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it valuable for producing specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Use/Application Source
2-[2-(Trifluoromethyl)phenyl]azepane HCl C₁₃H₁₅ClF₃N 289.71 Azepane, 2-(trifluoromethyl)phenyl Fluorinated intermediate for drug design CymitQuimica
2-[(Butan-2-yl)amino]-N-[2-(trifluoromethyl)phenyl]acetamide HCl C₁₃H₁₈ClF₃N₂O 330.74 Acetamide, butan-2-ylamino, –CF₃ phenyl Potential CNS or receptor modulator American Elements
Benfluorex Hydrochloride C₁₉H₂₁ClF₃NO₂ 387.83 Benzoyl, [4-(trifluoromethyl)phenyl]ethyl Anorectic agent (historical use) LGC Standards
1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl C₁₅H₂₃Cl₂NO 304.26 Azepane, chloromethylphenoxyethyl Intermediate for bazedoxifene acetate Sanika Chemicals
Tranylcypromine Hydrochloride C₉H₁₂ClN 169.65 Cyclopropanamine, phenyl Monoamine oxidase inhibitor (antidepressant) LookChem
Key Observations :

Core Structure Variations: The target compound shares an azepane core with 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane HCl but differs in substituents. The latter’s chloromethylphenoxy group suggests utility in estrogen receptor modulators (e.g., bazedoxifene intermediates), whereas the trifluoromethylphenyl group in the target compound may favor CNS or enzymatic targets .

Impact of Trifluoromethyl (–CF₃) Group: Compared to Benfluorex HCl, which has a –CF₃ group at the para position on phenyl, the target compound’s ortho substitution may sterically hinder interactions with flat binding pockets (e.g., lipid membranes or enzymes). This positional effect could alter pharmacokinetic profiles .

Hydrochloride Salt Utility :

  • All listed compounds utilize hydrochloride salts to improve aqueous solubility. For instance, Tranylcypromine HCl leverages this property for oral bioavailability in antidepressant therapies .
Research Findings :
  • Metabolic Stability: The –CF₃ group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals like Benfluorex HCl .
  • Synthetic Pathways: The target compound is synthesized via methods analogous to other azepane derivatives, such as nucleophilic substitution or reductive amination, followed by HCl salt formation . 1-(2-(4-(Chloromethyl)phenoxy)ethyl)azepane HCl is produced via etherification and azepane ring closure, emphasizing the versatility of azepane intermediates in drug synthesis .
Challenges and Opportunities :
  • The ortho-trifluoromethyl substitution may complicate crystallization, necessitating advanced techniques like SHELXL for structural validation in crystallography .
  • Comparative studies using hydrogen-bonding analysis (as in Etter’s graph set theory) could elucidate packing efficiencies and polymorphic behavior relative to analogs like Tranylcypromine HCl .

Biological Activity

2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride is a nitrogen-containing heterocyclic compound characterized by its unique azepane structure and the presence of a trifluoromethyl group. Its molecular formula is C13H17ClF3N, and it has garnered interest in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The trifluoromethyl group enhances the compound's lipophilicity , facilitating better penetration through biological membranes. This property is crucial for its interaction with various biomolecules, including enzymes and receptors, which may modulate their activity and lead to significant biological effects.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
  • Cell Membrane Penetration : The lipophilic nature allows it to cross cell membranes effectively, enhancing its bioavailability.

Pharmacological Applications

Research indicates that this compound shows promise in several therapeutic areas:

  • Antidepressant Potential : Preliminary studies suggest that derivatives of this compound exhibit antidepressant effects, potentially offering alternatives to current treatments with fewer side effects.
  • Neuroprotective Effects : It has been investigated for neuroprotective properties in models of neurodegenerative diseases, demonstrating the ability to stabilize microtubules and reduce tau pathology in transgenic mouse models .
  • Anticancer Activity : Some studies have explored its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent .

Case Studies

  • Neurodegenerative Disease Models :
    • In studies involving tau and Aβ plaque transgenic mouse models, compounds similar to this compound showed significant improvements in microtubule density and reductions in axonal dystrophy. These findings highlight the compound's potential in treating tauopathies .
  • Antidepressant Research :
    • Investigations into the compound's derivatives revealed significant antidepressant activity in animal models without the common side effects associated with traditional antidepressants. This suggests a favorable safety profile for future clinical applications.
  • Cytotoxicity Studies :
    • The compound demonstrated cytotoxic effects against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Biological ActivityFindingsReference
Antidepressant EffectsSignificant efficacy in animal models
Neuroprotective PropertiesStabilization of microtubules in tau models
CytotoxicityEffective against EAC and DLA cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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